molecular formula C9H16O2 B14462047 2-Methyl-1,6-dioxaspiro[4.5]decane CAS No. 73046-14-7

2-Methyl-1,6-dioxaspiro[4.5]decane

Cat. No.: B14462047
CAS No.: 73046-14-7
M. Wt: 156.22 g/mol
InChI Key: JQEFEBJVAHPKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,6-dioxaspiro[4.5]decane is a spiroacetal compound characterized by a bicyclic structure containing a spiro carbon atom that connects two rings: a five-membered furan ring and a six-membered pyran ring. This compound is notable for its presence in various natural products and its biological activity, making it a subject of interest in organic chemistry and related fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1,6-dioxaspiro[4.5]decane can be synthesized through several methods. One common approach involves the use of d-fructose as a starting material. The synthesis typically includes the following steps:

Industrial Production Methods

While specific industrial production methods for 2-Methyl-1,6-dioxaspiro[4These methods often involve the use of readily available starting materials and efficient catalytic processes to achieve high yields and stereoselectivity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,6-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2-Methyl-1,6-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For example, as a component of pheromones, it binds to olfactory receptors in insects, triggering behavioral responses. In the case of its antibiotic properties, the compound may interfere with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,6-dioxaspiro[4.5]decane is unique due to its specific spiroacetal structure and the presence of the methyl group at the 2-position. This structural feature contributes to its distinct biological activity and makes it a valuable compound for research and industrial applications .

Properties

CAS No.

73046-14-7

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-methyl-1,10-dioxaspiro[4.5]decane

InChI

InChI=1S/C9H16O2/c1-8-4-6-9(11-8)5-2-3-7-10-9/h8H,2-7H2,1H3

InChI Key

JQEFEBJVAHPKHX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(O1)CCCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.